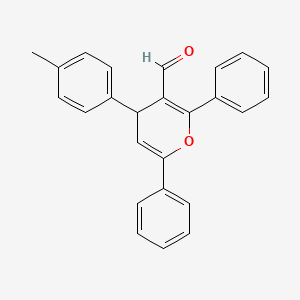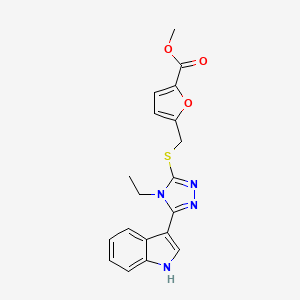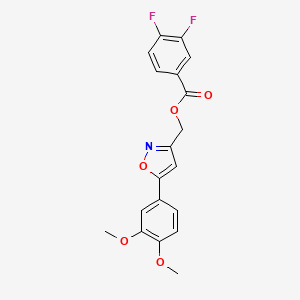
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde, commonly known as MDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPA belongs to the family of pyran compounds and has a molecular formula of C27H22O2.
科学的研究の応用
MDPA has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, MDPA has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). MDPA has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good electron-donating ability.
In biomedical research, MDPA has been studied for its potential therapeutic applications, including as an anti-cancer agent and as a neuroprotective agent. MDPA has been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes and activating pro-apoptotic genes. MDPA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of MDPA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, MDPA has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. MDPA has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis. In the brain, MDPA has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE and NF-κB pathways, respectively.
Biochemical and Physiological Effects
MDPA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, MDPA has been shown to induce apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic genes. MDPA has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In the brain, MDPA has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
MDPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. MDPA is also relatively inexpensive compared to other organic compounds used in biomedical research. However, MDPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be taken when handling MDPA in lab experiments.
将来の方向性
There are several future directions for the research on MDPA. One potential direction is to investigate the use of MDPA as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of MDPA as a photosensitizer in photodynamic therapy for cancer. Additionally, the development of new synthesis methods for MDPA and its derivatives could lead to the discovery of new compounds with improved properties and applications.
Conclusion
In conclusion, MDPA is a chemical compound with significant potential for various applications in organic electronics, optoelectronics, and biomedical research. MDPA has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the modulation of various signaling pathways in cells. While MDPA has some limitations, its advantages make it a promising compound for future research.
合成法
MDPA can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the aldol condensation reaction. The most commonly used method for synthesizing MDPA is the Claisen-Schmidt condensation reaction, which involves the reaction of 4-methylbenzaldehyde and acetophenone in the presence of a base catalyst. The reaction yields MDPA as a yellow solid with a high purity.
特性
IUPAC Name |
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O2/c1-18-12-14-19(15-13-18)22-16-24(20-8-4-2-5-9-20)27-25(23(22)17-26)21-10-6-3-7-11-21/h2-17,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLYZXCMYCLNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(OC(=C2C=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2936547.png)

![Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2936550.png)

![Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2936554.png)

![2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2936556.png)
![4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2936557.png)

![6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B2936560.png)
![6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2936562.png)
![N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2936564.png)
